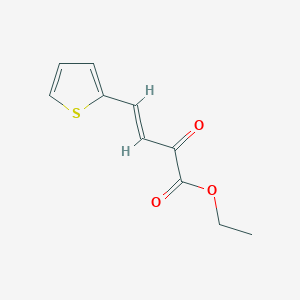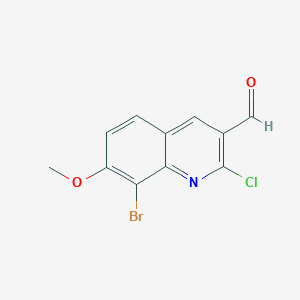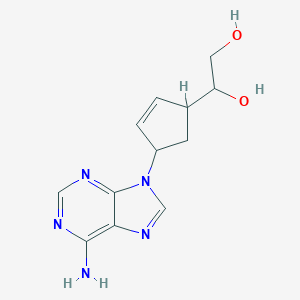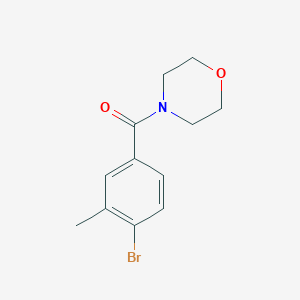
(4-Bromo-3-methylphenyl)(morpholino)methanone
Übersicht
Beschreibung
The compound "(4-Bromo-3-methylphenyl)(morpholino)methanone" is a brominated aromatic compound featuring a morpholine moiety. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with bromophenol structures and morpholine rings have been synthesized and studied for various properties, including antioxidant, antitumor, and antimicrobial activities .
Synthesis Analysis
The synthesis of related bromophenol compounds typically involves bromination reactions and subsequent functional group transformations. For instance, bromination and demethylation steps were used to synthesize derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, which included bromine-substituted compounds . Similarly, substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized through Crossed-Aldol condensation reactions . These methods suggest that the synthesis of "this compound" could potentially involve similar bromination and condensation steps.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction studies. For example, the crystal structure of a novel bioactive heterocycle with a morpholine ring was confirmed by X-ray diffraction, and the molecule was found to be stabilized by inter and intra-molecular hydrogen bonds . These techniques would likely be applicable in analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
The bromophenol compounds synthesized in these studies were used to investigate their reactivity in various biological assays. The antioxidant properties of bromophenols were determined through radical scavenging activities and total reducing power assays . The antitumor activity of a 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone compound was evaluated against several cancer cell lines . These studies indicate that bromophenol compounds with morpholine rings can participate in biologically relevant chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. For instance, the solubility of 4-(4-Aminophenyl)-3-morpholinone in various solvents was measured, and thermodynamic models were used to describe the solubility behavior . The antimicrobial activities of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were screened, indicating their potential as bioactive molecules . These findings provide insights into the physical and chemical behavior of bromophenol and morpholine-containing compounds, which could be extrapolated to "this compound".
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
(4-Bromo-3-methylphenyl)(morpholino)methanone and its derivatives have been synthesized and analyzed for their structural properties. Tang & Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrating its potential inhibition on the proliferation of various cancer cell lines, highlighting its relevance in cancer research (Tang & Fu, 2018). Similarly, Bakare et al. (2005) synthesized a compound derived from podocarpic acid, providing insights into the molecular structure and potential biological applications of such compounds (Bakare et al., 2005).
Anticancer and Antiproliferative Properties
Novel morpholine conjugated benzophenone analogues synthesized by Al‐Ghorbani et al. (2017) were evaluated for their anticancer and antiproliferative activities. The study found that certain structural modifications significantly enhanced the anti-mitogenic activity, indicating the compound's potential in cancer treatment (Al‐Ghorbani et al., 2017).
Antioxidant Properties
Çetinkaya et al. (2012) synthesized derivatives of this compound and assessed their antioxidant properties. The study found that these compounds exhibited effective antioxidant power, suggesting their potential use in preventing oxidative stress-related diseases (Çetinkaya et al., 2012).
PET Imaging in Parkinson's Disease
Wang et al. (2017) synthesized [11C]HG-10-102-01 as a potential PET agent for imaging of the LRRK2 enzyme in Parkinson's disease. This compound, structurally related to this compound, underscores the significance of such compounds in neurodegenerative disease research (Wang et al., 2017).
Bioactive Heterocycle Synthesis
Prasad et al. (2018) synthesized and evaluated a novel bioactive heterocycle: (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone. The compound demonstrated potential antiproliferative activity, and its molecular structure was stabilized by inter and intra-molecular hydrogen bonds, indicating its potential in medicinal chemistry (Prasad et al., 2018).
Eigenschaften
IUPAC Name |
(4-bromo-3-methylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGINYRFXUUMFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)

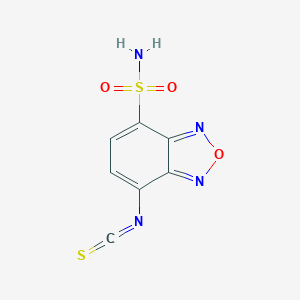


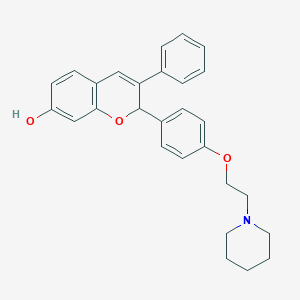
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)

![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)
